molecular formula C7H14OS B6149530 (2-methyloxan-2-yl)methanethiol CAS No. 2172115-07-8

(2-methyloxan-2-yl)methanethiol

Cat. No.: B6149530
CAS No.: 2172115-07-8
M. Wt: 146.3
InChI Key:
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Description

(2-methyloxan-2-yl)methanethiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a methylene group, which is further attached to a 2-methyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxan-2-yl)methanethiol typically involves the reaction of 2-methyloxan with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2-methyloxan-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-methyloxan-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-methyloxan-2-yl)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyloxan-2-ylmethanol: An alcohol derivative with similar structural features but different chemical properties.

    2-methyloxan-2-ylmethanamine: An amine derivative with distinct reactivity and applications.

Uniqueness

(2-methyloxan-2-yl)methanethiol is unique due to its thiol group, which imparts specific reactivity and potential applications not shared by its alcohol or amine counterparts. The presence of the sulfur atom allows for unique interactions and reactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2172115-07-8

Molecular Formula

C7H14OS

Molecular Weight

146.3

Purity

95

Origin of Product

United States

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